N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

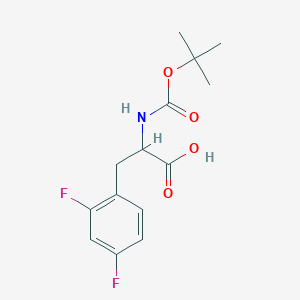

N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and two fluorine atoms at the 2 and 4 positions of the phenyl ring. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antibacterial activities

Mode of Action

A related compound, n-tert-butoxycarbonyl-thiazolidine carboxylic acid, has been shown to undergo a nucleophilic substitution reaction through an intramolecular hydrogen bonding

Biochemical Pathways

Given the potential antibacterial activity of similar compounds , it’s possible that this compound could interfere with bacterial metabolic pathways

Pharmacokinetics

A related compound, n-(tert-butoxycarbonyl)-2-aminoacetonitrile, has been shown to have high gi absorption and is bbb permeant .

Result of Action

Similar compounds have been shown to exhibit antibacterial activities , suggesting that this compound could potentially have similar effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine typically involves the protection of the amino group of 2,4-difluorophenylalanine with a tert-butoxycarbonyl group. This can be achieved by reacting 2,4-difluorophenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine can undergo various chemical reactions, including:

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Deprotection: 2,4-difluorophenylalanine.

Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.

Comparison with Similar Compounds

- N-(tert-Butoxycarbonyl)-phenylalanine

- N-(tert-Butoxycarbonyl)-3,4-difluorophenylalanine

- N-(tert-Butoxycarbonyl)-4-fluorophenylalanine

Comparison: N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is unique due to the presence of two fluorine atoms at specific positions on the phenyl ring, which can influence its reactivity and interactions compared to other Boc-protected phenylalanine derivatives .

Biological Activity

N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine (Boc-DFPA) is a derivative of the amino acid phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 2 and 4 positions of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and synthesis of complex organic molecules. This article explores the biological activity of Boc-DFPA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Boc-DFPA is synthesized by protecting the amino group of 2,4-difluorophenylalanine with a Boc group. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications. The general structure can be represented as follows:

Target of Action

Boc-DFPA may exhibit antibacterial properties similar to other compounds with structural similarities. The presence of fluorine atoms can influence the interaction with bacterial enzymes or metabolic pathways, potentially disrupting their function.

Mode of Action

Research suggests that related compounds can undergo nucleophilic substitution reactions, which may be facilitated by intramolecular hydrogen bonding. This mechanism is crucial for understanding how Boc-DFPA could interact with biological targets.

Pharmacokinetics

Studies on related compounds indicate that Boc-DFPA may have favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability. These characteristics are essential for therapeutic efficacy and bioavailability in clinical settings.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of Boc-DFPA and its analogs. For example, derivatives with similar structural features have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| Compound A | 4 μg/mL | MRSA |

| Compound B | 8 μg/mL | Clostridium difficile |

| Boc-DFPA | TBD | TBD |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various Boc-protected amino acids, including Boc-DFPA. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts.

- Toxicity Assessments : In toxicity studies involving MCF-7 cells, certain derivatives demonstrated favorable profiles, maintaining cell viability even at concentrations significantly higher than their MIC values. This suggests a potential for safe therapeutic use .

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELGIOSRKVOJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585607 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174691-78-2 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.